N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine is a heterocyclic organic compound characterized by the presence of both furan and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine is , with a molecular weight of approximately 204.22 g/mol.
This compound falls under the category of pyridine derivatives, which are known for their diverse biological activities and utility in pharmaceuticals. The furan ring contributes to its aromatic properties, while the methoxy group on the pyridine ring enhances its chemical reactivity and solubility in organic solvents. Such structural features make it a candidate for further investigation in various scientific fields, particularly in medicinal chemistry.
The synthesis of N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine can be achieved through several methods, typically involving the reaction of furan derivatives with pyridine compounds. A common approach involves:
The molecular structure of N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine can be represented using various notation systems, including:
COC1=C(C=CC=N1)NCC2=CC=CO2
The structure consists of a furan ring attached to a methoxypyridine backbone, indicating potential sites for chemical reactivity.
N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine can undergo several chemical reactions, including:
These reactions highlight the versatility of N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine in synthetic organic chemistry.
These properties are crucial for understanding how N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine can be utilized in various applications.
N-(furan-2-ylmethyl)-2-methoxypyridin-3-amine has potential applications in:
The unique structural features of this compound make it an attractive candidate for further research and development in both academic and industrial settings.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: